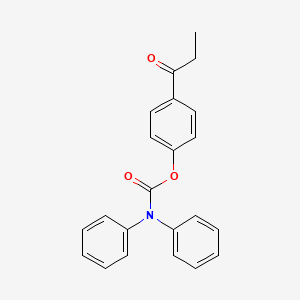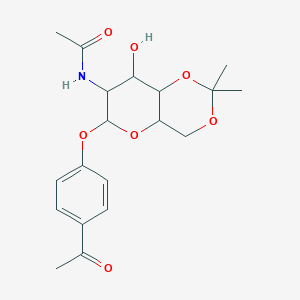
4-丙酰苯基二苯甲酰氨基甲酸酯
描述
Synthesis Analysis
The synthesis of similar compounds, such as methylene diphenyl-4,4′-dicarbamate (MDC), involves one-pot processes using aniline, dimethyl carbonate, and formalin, with catalysts like Zn(OAc)2 and Hβ to facilitate the reaction. This method achieves high conversion rates and yields under optimal conditions, highlighting efficient synthetic pathways for carbamate compounds (Li et al., 2015).
Molecular Structure Analysis
Studies on carbamate analogs, such as 4-diphenylcarbamyl-N-methylpiperidine, reveal insights into the molecular structure, showing distinct conformations that influence the compound's chemical behavior. These conformations are determined by the positioning of functional groups around the central molecular framework, affecting its reactivity and interactions (Barlow & Johnson, 1989).
Chemical Reactions and Properties
Carbamate compounds undergo various chemical reactions, including condensation and cyclization, to form structurally diverse derivatives with significant biological and chemical activity. These reactions are influenced by catalysts and conditions, demonstrating the versatile chemistry of carbamates (Pandey et al., 2019).
Physical Properties Analysis
The physical properties of carbamate compounds, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. Studies on chalcone derivatives provide insights into these properties, emphasizing the importance of molecular arrangement and intermolecular interactions in determining the physical characteristics of carbamates (Salian et al., 2018).
Chemical Properties Analysis
Carbamate compounds exhibit a wide range of chemical properties, including reactivity towards nucleophiles, electrophiles, and other chemical agents. These properties are largely determined by the molecular structure and functional groups present, enabling their use in various synthetic and industrial applications (Aresta, Dibenedetto, & Quaranta, 1998).
科学研究应用
1.用于锕系元素和稀土元素回收的功能化离子液体
已经开发出一类新型功能化离子液体,带有二苯甲酰甲基膦氧化物络合基团,用于回收锕系元素和稀土元素。这些配体与氯化铕或硝酸铕形成配合物,显示出在硝酸溶液中对这些元素的吸附活性潜力 (Odinets 等,2010).
2.胆碱酯酶抑制剂
O-芳香族(硫代)氨基甲酸酯,包括与 4-丙酰苯基二苯甲酰氨基甲酸酯结构相似的结构,已被研究其抑制乙酰胆碱酯酶和丁酰胆碱酯酶的能力。这些化合物显示出有效的抑制作用,一些化合物比已建立的药物表现出更强的抑制作用,表明在相关疾病的治疗中具有潜在的应用 (Krátký 等,2016).
3.抗伤害感受和抗血清素能作用
与二苯乙酰部分连接的 4-芳基-(硫代)氨基甲酰肼已显示出很强的抗伤害感受活性及显著的抗血清素能作用。这项研究突出了这些化合物在疼痛管理和血清素相关治疗中的治疗潜力 (Wujec 等,2014).
4.细胞毒性和 DNA 损伤研究
涉及 N-二苯基-N'-(联苯-4-羰基/4-氯苯甲酰)硫代氨基甲酸酯的研究探索了它们对各种人类癌细胞系的细胞毒活性。这些化合物显示出有希望的活性,特别是对宫颈癌和卵巢癌细胞,并在癌症研究和治疗中具有潜在的应用 (Pandey 等,2019).
5.腺苷受体拮抗剂
氨基甲酸酯取代的 2-氨基-4,6-二苯基嘧啶,作为双重腺苷 A1 和 A2A 受体拮抗剂的潜在应用,已被评估其在治疗帕金森氏病中的治疗潜力。这些化合物显示出有希望的亲和力,表明在神经系统疾病治疗中发挥作用 (Robinson 等,2016).
6.聚集诱导发光和电致发光
咔唑和三苯胺取代的乙烯,包括与 4-丙酰苯基二苯甲酰氨基甲酸酯相关的结构,已被研究其光学特性,展示了在有机发光二极管 (OLED) 和其他光子器件中的潜在应用。它们表现出聚集诱导发光和机械致变色,表明在各种光学和电子应用中具有潜力 (Chan 等,2014).
属性
IUPAC Name |
(4-propanoylphenyl) N,N-diphenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-2-21(24)17-13-15-20(16-14-17)26-22(25)23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARBFYRWDBILJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propionylphenyl diphenylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-methylphenyl)-3-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4016930.png)
![N-(2,4-dimethoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B4016945.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-ethylphenyl)-N~2~-phenylglycinamide](/img/structure/B4016953.png)
![N-cycloheptyl-2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B4016961.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2,4-dichlorobenzyl)-N~1~-(2-methoxyethyl)glycinamide](/img/structure/B4016962.png)
![N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4016967.png)
![1-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-3-(trifluoromethyl)piperidine](/img/structure/B4016973.png)
![N-[3-(2-furyl)-4-phenylbutyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B4016989.png)

![N-(4-fluorobenzyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B4017009.png)
![3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4017013.png)
![N-(2-furylmethyl)-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4017028.png)
![N-(2-methyl-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B4017030.png)
